molecular formula C13H13N3O B4180001 3-phenyl-N-(pyrazin-2-yl)propanamide

3-phenyl-N-(pyrazin-2-yl)propanamide

Cat. No.: B4180001
M. Wt: 227.26 g/mol
InChI Key: QLXYFBRMZUPGMZ-UHFFFAOYSA-N
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Description

3-Phenyl-N-(pyrazin-2-yl)propanamide is a synthetic amide derivative characterized by a propanamide backbone substituted with a phenyl group at the 3-position and a pyrazin-2-ylamine moiety at the terminal nitrogen (Fig. 1). This compound is synthesized via Friedel-Crafts acylation, where trifluoromethanesulfonic acid facilitates the reaction between acrylamide derivatives and aromatic precursors . Its structure combines a lipophilic phenyl group with a heteroaromatic pyrazine ring, which may enhance solubility and intermolecular interactions. The compound has been explored in medicinal chemistry, particularly as a precursor or analog in multitarget drug discovery for diseases like tuberculosis .

Properties

IUPAC Name

3-phenyl-N-pyrazin-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c17-13(16-12-10-14-8-9-15-12)7-6-11-4-2-1-3-5-11/h1-5,8-10H,6-7H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLXYFBRMZUPGMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-(pyrazin-2-yl)propanamide can be achieved through several methods. One common approach involves the reaction of 2-pyrazinecarboxylic acid with phenylpropanamide under specific conditions. The reaction typically requires a dehydrating agent such as thionyl chloride to activate the carboxylic acid, followed by coupling with the amine group of phenylpropanamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N-(pyrazin-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The phenyl and pyrazine rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced derivatives such as alcohols or amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-phenyl-N-(pyrazin-2-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • The pyrazin-2-yl group in the target compound introduces a planar, electron-deficient heterocycle, contrasting with the electron-withdrawing trifluoromethyl group in Ff or the piperidine-thiourea motif in 7904688 .
  • Synthetic yields vary based on substituent complexity, with electron-deficient groups requiring harsher conditions .
Physical and Spectroscopic Properties

Melting points and spectroscopic data highlight the impact of substituents on molecular packing and polarity:

Compound Name Melting Point (°C) ¹H NMR (δ, ppm) HRMS (m/z) Reference
3-Phenyl-N-(pyrazin-2-yl)propanamide Not reported Aromatic H: ~7.2–8.5; CH₂: ~2.5–3.5 Not provided
Ff 141–142 7.4–7.6 (m, Ar-H), 2.8 (t, CH₂) 308.1052 [M+H]⁺
Gc 110–111 7.1–7.3 (m, Ar-H), 4.6 (s, OCH₂) 292.0411 [M+H]⁺
7904688 Not reported Thiourea NH: ~10.5; Piperidine: ~3.2 410.1903 [M+H]⁺

Key Observations :

  • The pyrazine ring’s electron deficiency likely reduces melting points compared to halogenated analogs like Gc , though direct data for the target compound is lacking.
  • Thiourea derivatives (e.g., 7904688 ) exhibit distinct NH proton shifts (~10.5 ppm) due to hydrogen bonding .

Key Observations :

  • The pyrazine moiety in the target compound may enhance binding to mycobacterial enzymes, as its metabolite retains activity, unlike the inactive piperidine-containing metabolite of 7904688 .
  • Dual-target inhibitors like 7904688 demonstrate synergistic effects, suggesting that substituent flexibility (e.g., thiourea vs. pyrazine) modulates target specificity .
Stability and Metabolic Considerations
  • This compound is hypothesized to act as a prodrug, requiring EthA-mediated activation for antimycobacterial activity .
  • In contrast, 7904688 forms a stable sulfone metabolite (13) but loses PyrG inhibition upon sulfur oxidation .

Q & A

Basic: What are the common synthetic routes for 3-phenyl-N-(pyrazin-2-yl)propanamide?

Answer:
The synthesis typically involves amide coupling between 3-phenylpropanoyl chloride and pyrazin-2-amine. Key steps include:

  • Reagents : PyBOP or EDC/HOBt for activating the carboxylic acid (if starting from 3-phenylpropanoic acid).
  • Solvents : Dichloromethane (DCM) or dimethylformamide (DMF) under inert conditions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .

Advanced: How can crystallographic data resolve structural ambiguities in this compound?

Answer:
X-ray crystallography using SHELXL ( ) refines bond lengths, angles, and torsion angles to resolve ambiguities. For example:

  • Data Collection : High-resolution (<1.0 Å) datasets minimize errors in electron density maps.
  • Validation : Check for disorder in phenyl/pyrazine rings using Rint and Rsigma metrics.
  • Software : SHELX suite for structure solution and refinement .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • 1H/13C NMR : Assign protons (e.g., pyrazine NH at δ 8.5–9.5 ppm) and carbons (amide carbonyl at ~170 ppm) .
  • HRMS : Confirm molecular weight (C13H13N3O, [M+H]<sup>+</sup> = 228.1131).
  • IR : Detect amide C=O stretch (~1650 cm<sup>-1</sup>) .

Advanced: What strategies address conflicting bioactivity data across different assays?

Answer:

  • Assay Optimization : Standardize cell lines (e.g., HEK293 vs. HeLa) and control for solvent effects (DMSO concentration ≤0.1%) .
  • Orthogonal Assays : Combine kinase inhibition (IC50) with thermal shift assays to validate target engagement .
  • Data Normalization : Use Z’-factor to assess assay robustness .

Advanced: How does molecular docking predict target interactions of this compound?

Answer:

  • Target Selection : Prioritize kinases (e.g., EGFR, JAK2) based on pyrazine’s role in ATP-binding pockets.
  • Software : AutoDock Vina with AMBER force fields.
  • Validation : Compare docking poses with co-crystallized ligands (e.g., PDB 2N8) .

Basic: What purification methods are optimal post-synthesis?

Answer:

  • Column Chromatography : Use silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) for baseline separation .
  • Recrystallization : Ethanol/water (8:2) yields crystals with >95% purity .

Advanced: How to design structure-activity relationship (SAR) studies for structural analogs?

Answer:

  • Core Modifications : Replace pyrazine with pyridine () or thiazole () to probe electronic effects.
  • Substituent Screening : Introduce halogens (Cl, Br) at phenyl positions to assess steric/electronic impacts .
  • Data Analysis : Use 3D-QSAR (CoMFA) to correlate substituents with IC50 values .

Advanced: How to resolve enantiomeric purity issues in chiral derivatives?

Answer:

  • Chiral Synthesis : Use (R)- or (S)-BINOL catalysts for asymmetric amide coupling.
  • HPLC : Chiralpak AD-H column with hexane/isopropanol (90:10) to separate enantiomers .
  • Circular Dichroism : Confirm absolute configuration .

Advanced: What in vitro models assess the therapeutic potential of this compound?

Answer:

  • Kinase Inhibition : Use ADP-Glo™ assay for IC50 determination ().
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., MCF-7, A549) with EC50 thresholds <10 µM .
  • Metabolic Stability : Microsomal incubation (human liver microsomes) to calculate t1/2 .

Advanced: How to optimize reaction conditions for scale-up synthesis?

Answer:

  • Flow Chemistry : Continuous flow reactors reduce reaction time (e.g., from 24h to 2h) .
  • Catalyst Loading : Reduce Pd/C from 5 mol% to 1 mol% via ligand screening (Xantphos vs. DPPF) .
  • Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) for safer large-scale use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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